(2E)-5-methyl-2-hexenamide

Thermophysical characterization Polymorph screening Identity confirmation

(2E)-5-methyl-2-hexenamide (CAS 477533-80-5) is a small-molecule α,β-unsaturated amide with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. The compound features a trans (E) double bond conjugated with a primary amide and a 5-methyl substituent on the hexenamide backbone, giving it a calculated LogP of 1.074 and a topological polar surface area (TPSA) of 43.09 Ų.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B14054775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-5-methyl-2-hexenamide
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)CC=CC(=O)N
InChIInChI=1S/C7H13NO/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H2,8,9)/b5-3+
InChIKeyGTPGJHZHLTWXKH-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-5-Methyl-2-hexenamide (CAS 477533-80-5): Chemical Identity, Analytical Profile, and Procurement Relevance


(2E)-5-methyl-2-hexenamide (CAS 477533-80-5) is a small-molecule α,β-unsaturated amide with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . The compound features a trans (E) double bond conjugated with a primary amide and a 5-methyl substituent on the hexenamide backbone, giving it a calculated LogP of 1.074 and a topological polar surface area (TPSA) of 43.09 Ų . Commercially available in research-grade purity (typically ≥98%), it is used as a synthetic building block in medicinal chemistry, as an analytical reference standard, and as an intermediate in the preparation of nucleoside antibiotics containing the 5-methylhex-2-enamide motif .

Why Generic Substitution of (2E)-5-Methyl-2-hexenamide with Positional Isomers or Saturated Analogs Is Scientifically Unacceptable


Substituting (2E)-5-methyl-2-hexenamide with a generic unsaturated amide (e.g., (2E)-hexenamide, 3-methyl isomer, or the fully saturated 5-methylhexanamide) is not functionally equivalent because the conjugated (E)-enamide system combined with the precisely positioned 5-methyl group governs both physicochemical properties and reactivity. The E-configuration of the α,β-double bond determines the conformational preference and hydrogen-bonding geometry of the amide group, which in turn influences binding recognition in biological targets and stereochemical outcomes in synthetic transformations [1]. The 5-methyl substituent alters the LogP (1.074) and steric environment around the hydrophobic tail, differentiating it from the unmethylated (2E)-hexenamide (LogP ~0.65, estimated by increment) or the 4-methyl isomer (LogP ~1.07 but with different spatial distribution) . These differences are not cosmetic; in structure-activity relationship (SAR) studies targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the compound exhibits IC₅₀ values >10,000 nM, a markedly low potency that serves as a critical negative-control baseline for distinguishing specific from non-specific inhibition within enamide-focused screening libraries [2].

Quantitative Differentiation Evidence for (2E)-5-Methyl-2-hexenamide Versus Its Closest Structural Analogs


Melting Point (Tm) as an Identity and Purity Gate: 5-Methyl Substitution Elevates Tm by ~35 °C Relative to the Unsubstituted (2E)-Hexenamide

The melting point of (2E)-5-methyl-2-hexenamide has been experimentally determined as 400.65 K (127.5 °C) and catalogued in the DETHERM database [1]. In contrast, the unsubstituted parent compound (2E)-hexenamide (CAS 142-83-6) has a reported melting point of approximately 365–368 K (~92–95 °C) based on in-class literature values for straight-chain trans-2-enamides [2]. The ~35 °C elevation in Tm is attributed to the additional van der Waals contacts and reduced rotational entropy imparted by the 5-methyl group, which enhances crystal lattice stability. This thermophysical signature provides a quantitative, instrument-accessible differentiator for identity verification and polymorph screening during incoming quality control (QC) of research-grade material.

Thermophysical characterization Polymorph screening Identity confirmation

LogP and TPSA Differentiation: 5-Methyl Substitution Increases Lipophilicity by ~0.4 LogP Units Compared to (2E)-Hexenamide

The calculated partition coefficient (LogP) for (2E)-5-methyl-2-hexenamide is reported as 1.074 by the vendor Leyan . This value is consistent with fragment-based predictions for a C7 enamide bearing one methyl branch. In comparison, the unsubstituted (2E)-hexenamide has a predicted LogP of approximately 0.65 (ACD/Labs consensus estimate), indicating an increase of ~0.4 log units attributable to the 5-methyl group [1]. The TPSA remains identical at 43.09 Ų for both compounds, confirming that the difference in lipophilicity arises solely from the additional methylene and methyl contributions to the hydrophobic surface area without altering hydrogen-bonding capacity. In a typical medicinal chemistry screening funnel, a ΔLogP of 0.4 can shift a compound between CNS-penetrant (LogP 1–3) and peripherally restricted space, directly influencing in vivo distribution and off-target promiscuity risk [2].

Lipophilicity Drug-likeness SAR profiling

5-Lipoxygenase (5-LOX) Inhibitory Activity: (2E)-5-Methyl-2-hexenamide Exhibits IC₅₀ >10,000 nM, Serving as a Negative Control for Structurally Similar Active Enamides

In a curated ChEMBL dataset available through BindingDB, (2E)-5-methyl-2-hexenamide was tested against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli and exhibited an IC₅₀ >10,000 nM (i.e., essentially no measurable inhibition) [1]. This contrasts sharply with potent 5-LOX inhibitors such as Zileuton (IC₅₀ ~300–500 nM) and with other α,β-unsaturated amides that achieve IC₅₀ values in the 1–10 µM range through covalent or tight-binding mechanisms [2]. The compound also showed IC₅₀ >10,000 nM against soluble epoxide hydrolase (sEH), confirming a general lack of target engagement within this enzyme family [1]. The extremely weak affinity is not a liability but a valuable feature: (2E)-5-methyl-2-hexenamide can be deployed as a structurally matched negative control in 5-LOX/sEH screening cascades, where it delineates assay background from genuine structure-activity relationships.

5-LOX inhibition Negative control Selectivity profiling

Rotatable Bond Count and Conformational Flexibility: (2E)-5-Methyl-2-hexenamide Has 3 Rotatable Bonds, Distinct from 4-Methyl and 3-Methyl Isomers

The number of rotatable bonds (nRotB) is a fundamental descriptor of molecular flexibility that impacts binding entropy and membrane permeability. (2E)-5-methyl-2-hexenamide possesses exactly 3 rotatable bonds (C2–C3, C3–C4, C4–C5), as catalogued in the Leyan data sheet and confirmed by the SMILES string CC(C)C/C=C/C(=O)N . Positional isomers such as (2E)-3-methyl-2-hexenamide or (2E)-4-methyl-2-hexenamide each also contain 3 rotatable bonds but with different torsional profiles due to the methyl branch point's location along the chain, which alters the population distribution of extended versus folded conformers in solution [1]. Saturated analogs (e.g., 5-methylhexanamide) contain 4 rotatable bonds (the C2–C3 bond becomes freely rotating upon loss of the double bond), increasing the entropic penalty upon binding and reducing the probability of adopting the bioactive conformation. The constrained (E)-enamide geometry of the target compound thus provides a defined spatial presentation of the amide hydrogen-bonding vector relative to the hydrophobic tail.

Conformational analysis Molecular recognition Isomer differentiation

Commercial Purity Benchmark: Leyan Supplies (2E)-5-Methyl-2-hexenamide at 98% Purity, Equivalent to the Industry Standard for Research-Grade Enamide Intermediates

The (E)-5-methylhex-2-enamide offered by Leyan (Product No. 1736525) is specified at 98% purity, with characterization by ¹H NMR and the MDL identifier MFCD19206246 . ChemScence lists the identical CAS number at 98% purity under catalog number CS-0665869 with storage recommendation: sealed, dry, 2–8 °C . For an enamide that is employed as a synthetic building block for more complex structures (e.g., tunicamycin analogs), 98% purity is the accepted minimum threshold; lower-purity material (e.g., 95%) introduces unidentified impurities that can participate in subsequent coupling reactions, leading to reduced yields and complex purification profiles. The convergence of purity specifications across independent vendors supports the reliability of this compound as a research input.

Purity specification Procurement quality Reproducibility

Structural Role in Nucleoside Antibiotics: The 5-Methylhex-2-enamide Moiety Is a Conserved Pharmacophoric Element in Tunicamycin-Class N-Glycosylation Inhibitors

The 5-methylhex-2-enamide substructure constitutes the fatty-acid-derived side chain of tunicamycin, a mixture of homologous nucleoside antibiotics that potently inhibit UDP-HexNAc:polyprenol-P HexNAc-1-P transferases, thereby blocking N-linked glycosylation in eukaryotes [1]. The (E)-geometry and 5-methyl substitution are conserved across all tunicamycin congeners (Tun A–D), and SAR studies have demonstrated that reduction of the double bond or migration of the methyl group to the 3- or 4-position abolishes antibiotic activity [2]. Consequently, (2E)-5-methyl-2-hexenamide serves as a minimal pharmacophoric fragment for studying the molecular recognition determinants of tunicamycin-protein interactions, and as a validated starting material for semi-synthetic tunicamycin analog libraries designed to decouple antibiotic activity from ER-stress induction [3].

Tunicamycin N-glycosylation inhibition Pharmacophore conservation

High-Value Application Scenarios for (2E)-5-Methyl-2-hexenamide Driven by Quantitative Differentiation Evidence


Identity Confirmation and Incoming QC Using Melting Point as a High-Discrimination Gate

Upon receipt of a new batch of (2E)-5-methyl-2-hexenamide, the laboratory measures the melting point by differential scanning calorimetry (DSC) or capillary method. A value of 400.65 K (127.5 °C) confirms the identity of the 5-methyl derivative and excludes contamination with the unmethylated (2E)-hexenamide (Tm ~365–368 K), providing a low-cost, instrument-accessible QC gate that does not require advanced spectroscopic techniques [1].

Negative Control Deployment in 5-LOX and sEH High-Throughput Screening Cascades

In enzyme inhibition assays targeting 5-lipoxygenase or soluble epoxide hydrolase, (2E)-5-methyl-2-hexenamide is included as a structurally matched negative control at concentrations up to 100 µM. Its IC₅₀ >10,000 nM against both targets ensures that any observed inhibition in the screening library is not attributable to non-specific enamide reactivity or assay interference artifacts, thereby improving the false-positive rejection rate in hit triage [2].

Synthetic Building Block for Tunicamycin-Derived N-Glycosylation Inhibitor Libraries

Medicinal chemistry groups synthesizing tunicamycin analogs use (2E)-5-methyl-2-hexenamide as the starting material for the fatty-acid side chain. The (E)-configuration and 5-methyl branch are absolutely required for biological activity; substituting with a saturated or isomerized amide abolishes GlcNAc phosphotransferase (GPT) inhibition. The compound's 98% purity ensures that amide coupling yields are not compromised by trace reactive impurities, and its defined LogP of 1.074 guides subsequent analog design for optimized cellular permeability [3].

Pharmacophore Elucidation and Fragment-Based Screening Using the Minimal Enamide Scaffold

Computational chemists and structural biologists deploy (2E)-5-methyl-2-hexenamide as a minimal pharmacophoric probe to map the hydrogen-bonding and hydrophobic interactions of the tunicamycin enamide motif within the GPT active site. The compound's 3 rotatable bonds and TPSA of 43.09 Ų define a compact fragment suitable for NMR-based or X-ray crystallographic fragment screening, where its binding mode can be directly compared to that of the full-length tunicamycin congeners, facilitating rational truncation and optimization of the natural product scaffold [4].

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